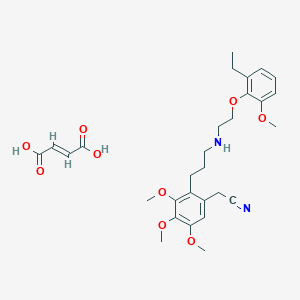

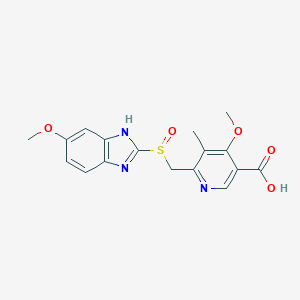

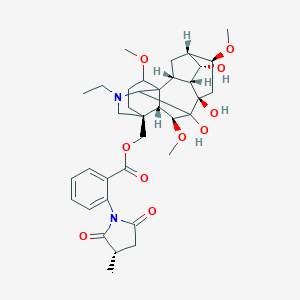

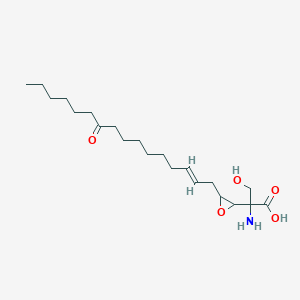

4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid involves several steps, starting from basic pyridine or benzimidazole derivatives. For instance, one key intermediate for the preparation of chiral proton pump inhibitors includes a synthesis route from 2,3-dimethylpyridine, emphasizing the importance of the sulfinyl and methoxy functional groups in these molecules (Yang, 2008).

Molecular Structure Analysis

The structure of molecules similar to 4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid is characterized by the presence of methoxy and sulfinyl groups attached to pyridine and benzimidazole rings. These functional groups play a crucial role in the molecule's reactivity and physical properties. For example, the structure of omeprazole, a compound within the same class, reveals an almost extended form due to the trans conformation of the methylsulfinyl group, linking the pyridine and benzimidazole rings (Ohishi et al., 1989).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves the transformation of the sulfinyl group under specific conditions. These transformations can significantly affect the molecule's stability and reactivity, making them crucial for understanding the compound's chemical behavior. For instance, the synthesis of stable solvates of related compounds has been explored to improve stability while maintaining antiulcer activity, highlighting the importance of the sulfinyl group in these molecules (Yamada et al., 1996).

科学的研究の応用

Novel Synthesis and Impurities of Proton Pump Inhibitors

Research on the synthesis and pharmaceutical impurities of proton pump inhibitors, including omeprazole, highlights innovative methods for developing these compounds. Omeprazole, a close chemical relative of 4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid, is synthesized through a process involving 5-methoxy thiobenzimidazole leading to the formation of an ester, which is then coupled with the Grignard reagent of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine. This synthesis pathway is noted for its simplicity and efficiency, resulting in the expected yield of pharmaceutical impurities that can serve as standard for further studies in the development of proton pump inhibitors (S. Saini, C. Majee, G. Chakraborthy, Salahuddin, 2019).

Chemistry and Properties of Benzimidazole Derivatives

A comprehensive review of the chemistry and properties of compounds containing benzimidazole, such as 4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid, provides insights into their synthesis, biological activity, and potential applications. This research emphasizes the diverse applications of benzimidazole derivatives, highlighting their significant role in medicinal chemistry due to their wide range of pharmacological activities (M. Boča, R. Jameson, W. Linert, 2011).

Spectrophotometric Estimation in Pharmaceutical Formulations

Studies on the spectrophotometric methods for estimating esomeprazole magnesium, a compound related to omeprazole and structurally similar to 4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid, in tablet formulations, underline the importance of accurate and reproducible methods for the quantification of such compounds in pharmaceuticals. This research contributes to ensuring the quality and efficacy of medications containing proton pump inhibitors (N. Jain, S. Kulkarni, D. Jain, S. Jain, 2012).

DNA Binding and Biological Implications of Hoechst Analogues

Research on Hoechst 33258 and its analogues, which share structural motifs with benzimidazole derivatives, provides valuable information on their ability to bind to the minor groove of DNA. This interaction has significant implications for the use of such compounds in biotechnological applications, including fluorescence staining and potential therapeutic uses. The understanding of these interactions aids in the development of new drugs with improved efficacy and specificity (U. Issar, R. Kakkar, 2013).

Environmental and Toxicological Studies of Heterocyclic Amines

Investigations into the environmental and toxicological aspects of heterocyclic aromatic amines, similar in structure to benzimidazole derivatives, underscore the importance of understanding the fate and impact of these compounds. This research is crucial for assessing the potential health risks associated with exposure to such chemicals, contributing to the development of safer and more environmentally friendly pharmaceuticals (S. F. Teunissen, H. Rosing, A. Schinkel, J. Schellens, J. Beijnen, 2010).

作用機序

Target of Action

Carboxyomeprazole, also known as 4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylic acid, primarily targets the H+/K+ ATPase enzyme , also known as the proton pump . This enzyme is expressed in high quantities by the parietal cells of the stomach .

Mode of Action

Carboxyomeprazole is a proton pump inhibitor (PPI) . It suppresses stomach acid secretion by specific inhibition of the H+/K+ ATPase system found at the secretory surface of gastric parietal cells . This results in a decrease in gastric acid secretion and an increase in the pH of the stomach, which can help in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Biochemical Pathways

Carboxyomeprazole is a metabolite of omeprazole . The biochemical reaction from 5-hydroxyomeprazole to carboxyomeprazole is part of the metabolic pathway of omeprazole . Omeprazole is mainly metabolized by CYP2C19 to hydroxyomeprazole and partially metabolized by CYP3A4 to omeprazole sulfone . The CYP2C19 also mediates the metabolism of many clinically used drugs .

Pharmacokinetics

The pharmacokinetics of carboxyomeprazole can be understood by studying the pharmacokinetics of omeprazole, its parent drug. Omeprazole is mainly metabolized by CYP2C19 and CYP3A4 . The pharmacokinetics and anti-gastric acid secretion of omeprazole have been modeled in CYP2C19 extensive metabolizers (EMs), intermediate metabolizers (IMs), poor metabolizers (PMs) and ultrarapid metabolizers (UMs) following oral or intravenous administration . The model predictions were within 0.5–2.0-fold of the observed values, indicating successful development .

Result of Action

The primary result of carboxyomeprazole’s action is the reduction of gastric acid secretion . This leads to an increase in gastric pH, which can help in the management of conditions like GERD and peptic ulcers . It also promotes healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of carboxyomeprazole. For instance, genetic polymorphisms in CYP2C19 can affect the metabolism of omeprazole and thus the formation of carboxyomeprazole . Furthermore, the presence of food can affect the absorption and hence the bioavailability of omeprazole . These factors need to be considered when administering carboxyomeprazole for therapeutic purposes.

特性

IUPAC Name |

4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17/h4-7H,8H2,1-3H3,(H,19,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGFNZYFRUUYBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid | |

CAS RN |

120003-72-7 |

Source

|

| Record name | 4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120003727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHOXY-6-(((6-METHOXY-1H-BENZIMIDAZOL-2-YL)SULFINYL)METHYL)-5-METHYL-3-PYRIDINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YUG14384Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone](/img/structure/B53333.png)

![2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B53348.png)